molecular formula C13H17BrINO2 B8148413 tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate

Cat. No.: B8148413
M. Wt: 426.09 g/mol
InChI Key: JBJJJPJVXWFUKR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromo substituent, and an iodo substituent on a phenyl ring. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Probe Development: Utilized in the development of molecular probes for biological studies.

    Drug Discovery:

Industry:

Mechanism of Action

The mechanism of action for tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is primarily related to its reactivity in chemical reactions. The bromo and iodo substituents facilitate various substitution and coupling reactions, while the carbamate group can participate in nucleophilic addition and other transformations .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

tert-Butyl (1-(2-bromo-5-iodophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring substituted with both bromine and iodine atoms. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in neurotransmission.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence supporting its role in cancer cell line studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the development of new insecticides and potential therapeutic agents for neurological disorders .
  • Receptor Binding : The presence of halogen substituents (bromine and iodine) enhances binding affinity to target receptors, potentially leading to increased efficacy in therapeutic applications.

Enzyme Inhibition Studies

A study focused on the inhibition of mosquito acetylcholinesterase highlighted the potential of carbamate derivatives like this compound. The findings suggested that the compound could serve as a template for developing new insecticides .

Antimicrobial Activity

Research demonstrated that related carbamate compounds exhibited significant antibacterial activity against various strains, including E. coli and P. aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics .

Anticancer Activity

In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines. For instance, compounds with similar substituents demonstrated IC50 values ranging from 7 to 20 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialEffective against E. coli, P. aeruginosa
AnticancerInduced apoptosis in cancer cell lines

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-5-iodophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrINO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJJPJVXWFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)I)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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